Cas no 31434-93-2 (Methyl 3-(Imidazol-4-yl) Propionate)

Methyl 3-(Imidazol-4-yl) Propionate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride
- Methyl 3-(Imidazol-4-yl) Propionate
- 1H-Imidazole-5-propanoic acid methyl ester
- Imidazole-4-propanoicacid, methyl ester
- Methyl 3-(1H-imidazol-4-yl)-propanoate hydrochloride
- methyl 3-(1H-imidazol-5-yl)propanoate,hydrochloride
- 3-(1H-Imidazol-4-yl)propionic acid methyl ester
- Methyl 3-(imidazol-4-yl)propanoate
- Methyl 4-imidazolepropionate
- Methyl imidazolepropionate
- 3-(1H-Imidazol-4-yl)-propionic acid methyl ester
- SB36537
- methyl 3-(1H-imidazol-4-yl)propionate
- methyl 3-(1H-imidazol-5-yl)propanoate
- EN300-142082
- CHEMBL1780252
- Methyl 3-(4-Imidazolyl)propanoate
- Imidazole-4-propionic acid, methyl ester
- Methyl 3-(1H-imidazol-4-yl)propanoate #
- CS-0037183
- Methyl imidazole-4-propionate
- 31434-93-2
- methyl 3-(4-imidazolyl)propionate
- SY124012
- FT-0671856
- W12407
- AKOS006238370
- Methyl imidazole-4-propionate;
- MFCD04039607
- Methyl 3-(1H-imidazol-4-yl)propanoate
- J-018428
- SCHEMBL1039137
- Methyl3-(1H-imidazol-4-yl)propanoate
- 3-(Imidazol-4-yl)propanoic acid methyl ester
- DA-29371
-
- MDL: MFCD04039607
- インチ: InChI=1S/C7H10N2O2.ClH/c1-11-7(10)3-2-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H
- InChIKey: AITCRIQOLWJSQW-UHFFFAOYSA-N
- SMILES: Cl.N1C=C(CCC(OC)=O)N=C1
計算された属性
- 精确分子量: 190.05100
- 同位素质量: 154.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- 密度みつど: 1.183
- ゆうかいてん: 95-97 ºC
- Boiling Point: 328 ºC
- フラッシュポイント: 152 ºC
- PSA: 54.98000
- LogP: 1.31730
Methyl 3-(Imidazol-4-yl) Propionate Security Information
Methyl 3-(Imidazol-4-yl) Propionate 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Methyl 3-(Imidazol-4-yl) Propionate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D959190-1g |
METHYL 3-(1H-IMIDAZOL-4-YL)-PROPANOATE HYDROCHLORIDE |
31434-93-2 | 95% | 1g |
$450 | 2024-06-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-211840-500mg |
Methyl 3-(Imidazol-4-yl) Propionate, |
31434-93-2 | 500mg |
¥2858.00 | 2023-09-05 | ||
Enamine | EN300-142082-0.5g |
methyl 3-(1H-imidazol-4-yl)propanoate |
31434-93-2 | 0.5g |
$545.0 | 2023-02-15 | ||
Enamine | EN300-142082-0.25g |
methyl 3-(1H-imidazol-4-yl)propanoate |
31434-93-2 | 0.25g |
$523.0 | 2023-02-15 | ||
TRC | M313185-1g |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 1g |
$351.00 | 2023-05-17 | ||
TRC | M313185-500mg |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 500mg |
$184.00 | 2023-05-17 | ||
TRC | M313185-100mg |
Methyl 3-(Imidazol-4-yl) Propionate |
31434-93-2 | 100mg |
$98.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D968286-500mg |
3-(1H-Imidazol-4-yl)-propionic acid methyl ester |
31434-93-2 | 95% | 500mg |
$340 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0131-500mg |
3-(1H-Imidazol-4-yl)-propionic acid methyl ester |
31434-93-2 | 97% | 500mg |
2535.65CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0131-100mg |
3-(1H-Imidazol-4-yl)-propionic acid methyl ester |
31434-93-2 | 97% | 100mg |
1263.58CNY | 2021-05-08 |
Methyl 3-(Imidazol-4-yl) Propionate 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
4. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
S. Ahmed Chem. Commun., 2009, 6421-6423
Methyl 3-(Imidazol-4-yl) Propionateに関する追加情報
Methyl 3-(Imidazol-4-yl) Propionate (CAS No. 31434-93-2): A Versatile Compound for Pharmaceutical and Biochemical Applications
Methyl 3-(Imidazol-4-yl) Propionate (CAS No. 31434-93-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative of imidazole is known for its unique structural properties, making it a valuable intermediate in the synthesis of various bioactive molecules. With the increasing demand for imidazole-based compounds in drug discovery, Methyl 3-(Imidazol-4-yl) Propionate stands out as a key building block for researchers.
The compound features an imidazole ring attached to a propionate ester group, which enhances its reactivity and solubility in organic solvents. This structural characteristic makes it highly suitable for applications in medicinal chemistry and bioconjugation. Recent studies highlight its role in the development of enzyme inhibitors and small-molecule therapeutics, addressing current trends in personalized medicine and targeted drug delivery.
One of the most searched questions in the field is: "What are the applications of Methyl 3-(Imidazol-4-yl) Propionate in drug development?" Researchers have explored its potential in designing histamine receptor modulators and anticancer agents, leveraging the imidazole moiety's ability to interact with biological targets. Additionally, its ester functionality allows for further chemical modifications, making it a versatile scaffold for structure-activity relationship (SAR) studies.
From a synthetic perspective, Methyl 3-(Imidazol-4-yl) Propionate is often prepared via esterification of 3-(Imidazol-4-yl) propionic acid, a process optimized for high yield and purity. The compound’s stability under various pH conditions makes it suitable for biopharmaceutical formulations, aligning with the growing interest in pH-sensitive drug delivery systems. This property is particularly relevant in the context of oral bioavailability enhancement, a hot topic in modern pharmacology.
Another trending discussion revolves around the green chemistry aspects of producing imidazole derivatives. Innovations in catalytic methods and solvent-free reactions have been applied to the synthesis of Methyl 3-(Imidazol-4-yl) Propionate, reducing environmental impact while maintaining efficiency. Such advancements resonate with the global push toward sustainable chemical manufacturing, a priority for both academia and industry.
In the realm of biochemical research, this compound is frequently used as a precursor for fluorescent probes and biomarkers. Its ability to form stable conjugates with proteins and peptides has made it invaluable in proteomics and diagnostic assay development. Researchers are also investigating its potential in neurotransmitter analog synthesis, given the imidazole ring's similarity to histidine, a critical amino acid in neurological pathways.
The market for Methyl 3-(Imidazol-4-yl) Propionate is expanding, driven by its applications in high-throughput screening and combinatorial chemistry. Pharmaceutical companies are increasingly sourcing this compound for lead optimization projects, where its modular structure allows rapid diversification. Furthermore, its compatibility with automated synthesis platforms aligns with the industry’s shift toward AI-driven drug discovery.
Quality control is another critical aspect of Methyl 3-(Imidazol-4-yl) Propionate production. Analytical techniques such as HPLC and NMR spectroscopy ensure batch-to-batch consistency, meeting the stringent requirements of Good Manufacturing Practice (GMP). This focus on purity is essential for applications in regulatory-approved drug formulations, where impurities can significantly impact efficacy and safety.
Looking ahead, the demand for Methyl 3-(Imidazol-4-yl) Propionate is expected to rise, particularly in emerging fields like biocatalysis and metabolomics. Its dual functionality as a hydrogen bond donor and acceptor positions it as a promising candidate for molecular recognition studies. As research continues to uncover new applications, this compound will likely remain a staple in laboratories focused on innovative therapeutic development.
31434-93-2 (Methyl 3-(Imidazol-4-yl) Propionate) Related Products
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 23755-44-4((3-aminopropoxy)trimethylsilane)
